1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
Description
1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic compound featuring a piperazine core substituted at the 1-position with a propan-1-one group and at the 4-position with a (1-phenyl-1H-tetrazol-5-yl)methyl moiety. This compound belongs to a broader class of piperazine-tetrazole hybrids, which are of interest in medicinal chemistry for their diverse pharmacological profiles, including antiproliferative, antimicrobial, and central nervous system (CNS) activities .
Synthetic routes for analogous compounds involve nucleophilic substitution or coupling reactions. For example, tetrazole-thiol derivatives are often synthesized via reactions between bromoethanones and tetrazole-thiols under basic conditions . Characterization typically employs FT-IR, NMR (¹H, ¹³C, HSQC), and mass spectrometry to confirm structural integrity .
Properties
IUPAC Name |
1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-2-15(22)20-10-8-19(9-11-20)12-14-16-17-18-21(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJDHNLDKZSJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with piperazine and a propanone derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Scientific Research Applications
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The piperazine ring may interact with neurotransmitter receptors, affecting signal transduction .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Comparisons
Key Observations:
- Linkage Type: The target compound’s methylene bridge (CH₂) between piperazine and tetrazole contrasts with thioether (S–C) or ethanone (C=O) linkages in analogs. Methylene groups enhance chemical stability compared to oxidation-prone thioethers .
- Piperazine Substituents: Sulfonyl groups (e.g., 7d) increase polarity and may improve solubility, while allyl (13a) or aryl groups (C IBA 1002-Go) modulate lipophilicity and receptor binding .
- Tetrazole Modifications: Substitutions on the tetrazole’s phenyl ring (e.g., bromo, methoxy) in analogs like 7j–7k alter electronic properties and bioactivity .
Biological Activity
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N6O, and it includes notable functional groups such as a tetrazole and piperazine moiety. The presence of these groups contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Log P | 2.5 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing the compound to bind effectively to various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurological pathways.
Key Mechanisms
- Receptor Binding : The compound has shown affinity for multiple receptor types, including serotonin and dopamine receptors, which are crucial in neurological functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of certain neurotransmitters in the brain.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant potential in treating various neurological disorders due to its modulatory effects on neurotransmitter systems.
Case Studies
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results demonstrated that the compound significantly reduced neuronal loss and improved motor function compared to control groups.
Study 2: Antidepressant Activity
In another study focused on depression models, the compound showed antidepressant-like effects in behavioral tests, suggesting its potential as a treatment for mood disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-one | Moderate receptor affinity | Lacks phenyl substitution |
| 1-(4-(benzylpiperazinyl)tetrazole) | High affinity for serotonin receptors | More potent but less selective |
| 4-fluorophenyl(4-(tetrazolyl)methyl)piperazine | Antidepressant properties | Similar mechanism but different efficacy |
Future Directions and Research Opportunities
The promising biological activity of this compound warrants further investigation. Future research should focus on:
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Elucidating the detailed mechanism of action at the molecular level.
- Formulation Development : Exploring different formulations for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
